molecular formula C4H11Cl2NO2 B6247920 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride CAS No. 36778-79-7

2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride

Cat. No. B6247920
CAS RN: 36778-79-7
M. Wt: 176
InChI Key:
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Description

2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride, also known as 2-chloro-1,3-propanediol hydrochloride (CPDHCl) is a synthetic compound with a wide range of applications in research and industry. It is an important intermediate in the synthesis of pharmaceuticals, polymers, and other materials. CPDHCl has been used in a variety of laboratory experiments, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

CPDHCl has a wide range of applications in scientific research. It has been used in the synthesis of polymers, pharmaceuticals, and other materials. It has also been used in biochemical and physiological studies, as it has been found to have a number of unique properties. For example, CPDHCl has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes CPDHCl a useful tool in the study of Alzheimer's disease and other neurological disorders.

Mechanism of Action

CPDHCl has been found to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of neurological processes. CPDHCl binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects depending on the context.
Biochemical and Physiological Effects
CPDHCl has been found to have a number of biochemical and physiological effects. As mentioned above, it has been found to be a potent inhibitor of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can lead to a variety of effects, including improved memory and cognitive function, increased alertness, and improved mood. CPDHCl has also been found to have anti-inflammatory and antioxidant properties, which can have a variety of beneficial effects on the body.

Advantages and Limitations for Lab Experiments

CPDHCl has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high yield. It is also relatively stable, and it has a wide range of applications in research and industry. However, CPDHCl also has some limitations. It is toxic and should be handled with caution, and it has a low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The use of CPDHCl in research and industry is likely to continue to increase in the future. It has a wide range of applications, and its unique properties make it an attractive option for many laboratory experiments. In the future, CPDHCl may be used to develop new pharmaceuticals, polymers, and other materials. It may also be used in the study of neurological disorders, such as Alzheimer's disease, as it has been found to be a potent inhibitor of acetylcholinesterase. Finally, CPDHCl may be used to develop new treatments for inflammation and oxidative stress, as it has been found to have anti-inflammatory and antioxidant properties.

Synthesis Methods

CPDHCl is synthesized by the reaction of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride-propanediol and hydrochloric acid. This reaction is catalyzed by sulfuric acid, and the product is isolated by distillation. The yield of this reaction is typically high, with yields of up to 98% being reported. The reaction is typically carried out at a temperature of 90-100°C, and the reaction time is typically between 30-60 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves the reaction of chloroacetaldehyde with aminoacetone followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Chloroacetaldehyde", "Aminoacetone", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Chloroacetaldehyde is reacted with aminoacetone in the presence of sodium hydroxide to form 2-amino-2-(chloromethyl)propan-1-ol.", "Step 2: The intermediate product is then hydrolyzed with hydrochloric acid to form 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride.", "Step 3: The product is then isolated by filtration and washed with water to obtain the final product." ] }

CAS RN

36778-79-7

Molecular Formula

C4H11Cl2NO2

Molecular Weight

176

Purity

95

Origin of Product

United States

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